molecular formula C23H28N2O5 B599753 CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER CAS No. 18921-55-6

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER

Cat. No.: B599753
CAS No.: 18921-55-6
M. Wt: 412.486
InChI Key: HGGMIQWSRCIBEM-PMACEKPBSA-N
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Description

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-phenylalanine and L-norvaline, protected by a carbobenzyloxy group. This compound is often utilized in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using a carbobenzyloxy (Cbz) group.

    Coupling Reaction: The protected L-phenylalanine is then coupled with L-norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The carboxyl group of the resulting dipeptide is esterified using methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Hydrolysis: L-phenylalanyl-L-norvaline and methanol.

    Deprotection: L-phenylalanyl-L-norvaline methyl ester.

    Coupling: Longer peptide chains.

Scientific Research Applications

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Biochemistry: Studying enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.

    Industrial Applications: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, facilitating the synthesis of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER
  • CARBOBENZYLOXY-L-PHENYLALANYL-L-NORLEUCINE METHYL ESTER
  • CARBOBENZYLOXY-L-PHENYLALANYL-L-ALANINE METHYL ESTER

Uniqueness

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is unique due to its specific combination of L-phenylalanine and L-norvaline, which imparts distinct properties in peptide synthesis. Its use of the carbobenzyloxy protecting group ensures selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides.

Properties

CAS No.

18921-55-6

Molecular Formula

C23H28N2O5

Molecular Weight

412.486

IUPAC Name

methyl (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate

InChI

InChI=1S/C23H28N2O5/c1-3-10-19(22(27)29-2)24-21(26)20(15-17-11-6-4-7-12-17)25-23(28)30-16-18-13-8-5-9-14-18/h4-9,11-14,19-20H,3,10,15-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1

InChI Key

HGGMIQWSRCIBEM-PMACEKPBSA-N

SMILES

CCCC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Synonyms

CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER

Origin of Product

United States

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